(R)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
Description
Properties
CAS No. |
1427514-88-2 |
|---|---|
Molecular Formula |
C14H17ClF2N2O4 |
Molecular Weight |
350.74 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-amino-7-nitro-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H16F2N2O4.ClH/c1-2-22-12(19)14(15,16)13(17)7-3-4-9-5-6-10(18(20)21)8-11(9)13;/h5-6,8H,2-4,7,17H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
VRCOITRPCHLPOI-BTQNPOSSSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions starting from suitable aromatic precursors.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed.
Formation of the Difluoroacetate Moiety:
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the tetrahydronaphthalene core.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to (R)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exhibit neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against excitotoxicity and oxidative stress.
Antidepressant Activity
Studies have shown that derivatives of tetrahydronaphthalene compounds can influence serotonin and norepinephrine levels in the brain. This suggests potential antidepressant activity. The mechanism may involve the inhibition of monoamine oxidase or modulation of serotonin receptors, which warrants further investigation into this compound as a candidate for treating mood disorders.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The nitro group in its structure may be responsible for generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells. Further research is required to elucidate the specific pathways involved in its anticancer activity.
Table 1: Summary of Research Findings
Case Study: Neuroprotection in Alzheimer's Disease
A study conducted on animal models demonstrated that this compound significantly reduced neuronal loss associated with amyloid-beta toxicity. The compound was shown to enhance cognitive function through the modulation of neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s nitro group distinguishes it from mibefradilum (which lacks nitro but includes a benzimidazole moiety). Nitro groups typically enhance electrophilicity but may increase toxicity risks .
- Mibefradilum’s benzimidazole moiety contributes to calcium channel blocking activity, whereas the target compound’s amino and difluoroacetate groups suggest divergent mechanisms .
Divergences :
- The target compound’s difluoroacetate group requires specialized fluorination steps, absent in the synthesis of mibefradilum or simpler amine derivatives .
Physicochemical and Pharmacological Implications
Critical Notes:
Biological Activity
(R)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core with an amino group and a nitro substituent. The presence of the difluoroacetate moiety enhances its lipophilicity and potential bioactivity.
Chemical Structure:
- Molecular Formula: C14H17ClF2N2O2
- CAS Number: 2043001-75-6
Biological Activity Overview
Research indicates that compounds containing nitro groups exhibit a wide range of biological activities including:
- Antimicrobial Activity: Nitro compounds are known for their effectiveness against various microorganisms. They often act by producing reactive intermediates upon reduction, which can damage DNA and lead to cell death. For instance, metronidazole, a well-known nitro compound, demonstrates this mechanism through the formation of toxic radicals that interact with nucleic acids .
- Antineoplastic Properties: Some nitro-containing compounds have shown promise in cancer treatment. The mechanism often involves the activation of prodrugs that become cytotoxic upon metabolic conversion .
- Anti-inflammatory Effects: Nitro fatty acids have been identified as mediators in inflammation. They can modulate cellular signaling pathways and exhibit protective effects against inflammatory damage . The compound's structure suggests it may also interact with inflammatory pathways due to the presence of both nitro and amino groups.
The mechanism of action for this compound is likely multifaceted:
- Nitro Group Reduction: The nitro group can undergo enzymatic reduction to form reactive amine derivatives. This process is crucial for the biological activity of many nitro compounds .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, docking studies have shown that similar nitro compounds can bind to heme-containing enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects .
- Electrophilic Interactions: The difluoroacetate moiety may enhance the electrophilic character of the compound, facilitating interactions with nucleophilic sites in proteins and nucleic acids .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with related compounds:
- Study on Antimicrobial Activity: Research demonstrated that nitro derivatives exhibit significant antimicrobial properties against pathogens such as Candida krusei, with minimal inhibitory concentrations (MIC) comparable to established antifungals .
- Anti-inflammatory Research: A study focused on nitrated fatty acids revealed their role in modulating inflammatory responses through interactions with signaling proteins involved in the NF-kB pathway. Similar mechanisms may be applicable to this compound due to its structural components .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
